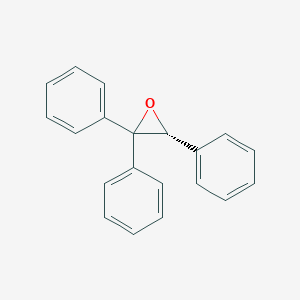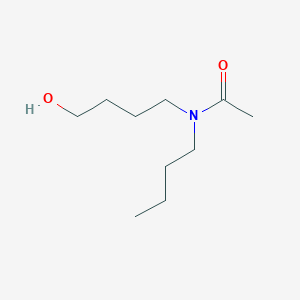
N-Butyl-N-(4-hydroxybutyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N-(4-hydroxybutyl)acetamide is an organic compound with the molecular formula C10H21NO2. It is a derivative of acetamide, where the nitrogen atom is substituted with a butyl group and a 4-hydroxybutyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4-hydroxybutyl)acetamide typically involves the reaction of butylamine with 4-hydroxybutyl acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Butylamine with 4-Hydroxybutyl Acetate:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure high yield and purity. The process is optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-N-(4-hydroxybutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-Butyl-N-(4-oxobutyl)acetamide.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-Butyl-N-(4-hydroxybutyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Butyl-N-(4-hydroxybutyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Hydroxybutyl)acetamide: Similar structure but lacks the butyl group.
N-Butylacetamide: Similar structure but lacks the 4-hydroxybutyl group.
N-Butyl-N-(2-hydroxyethyl)acetamide: Similar structure but with a 2-hydroxyethyl group instead of a 4-hydroxybutyl group.
Uniqueness
N-Butyl-N-(4-hydroxybutyl)acetamide is unique due to the presence of both the butyl and 4-hydroxybutyl groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
N-butyl-N-(4-hydroxybutyl)acetamide |
InChI |
InChI=1S/C10H21NO2/c1-3-4-7-11(10(2)13)8-5-6-9-12/h12H,3-9H2,1-2H3 |
Clé InChI |
CNTGTTHYTDCDRJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCCO)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B12565487.png)
![3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine](/img/structure/B12565498.png)
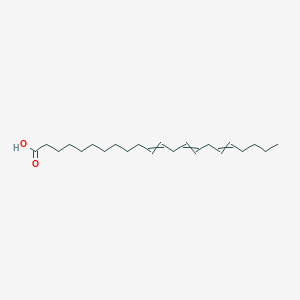
![3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol](/img/structure/B12565507.png)
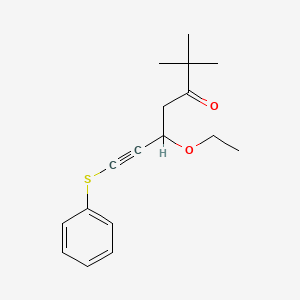
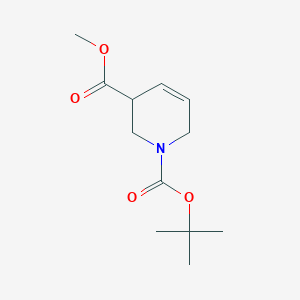
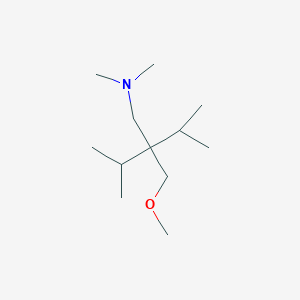
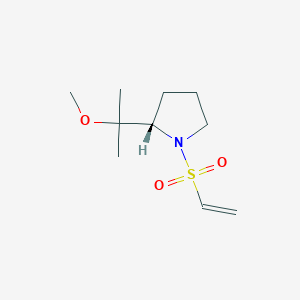
![2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]-](/img/structure/B12565535.png)
![Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane](/img/structure/B12565543.png)

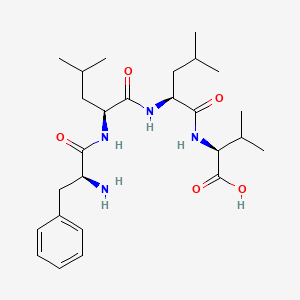
![6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one](/img/structure/B12565558.png)
